Mdmb-chm7aica
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Overview
Description
Preparation Methods
The synthesis of MDMB-CHM7AICA involves several steps, including the coupling of amino acids with 1-(cyclohexylmethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid using coupling agents such as oxalyl chloride, thionyl chloride, and HATU . The reaction conditions typically involve controlled temperatures and specific reaction times to ensure the purity and yield of the final product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield.
Chemical Reactions Analysis
MDMB-CHM7AICA undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of hydroxylated derivatives, while reduction may yield dehydroxylated products.
Scientific Research Applications
MDMB-CHM7AICA is used in various scientific research applications, including:
Medicine: Research on this compound helps in understanding the pharmacological effects of synthetic cannabinoids, which can aid in the development of therapeutic agents.
Mechanism of Action
MDMB-CHM7AICA acts as a potent agonist of the cannabinoid receptors, particularly the CB1 receptor . It exerts its effects by binding to these receptors and activating them, leading to various physiological and psychological effects. The molecular targets and pathways involved include the endocannabinoid system, which plays a crucial role in regulating mood, appetite, pain sensation, and other physiological processes .
Comparison with Similar Compounds
MDMB-CHM7AICA is structurally similar to other synthetic cannabinoids such as MDMB-CHMICA and AB-CHMINACA . it is unique in its specific chemical structure, which includes a pyrrolo[2,3-b]pyridine moiety instead of the indole or indazole moieties found in other synthetic cannabinoids. This structural difference may result in variations in its pharmacological effects and potency.
Similar Compounds
- MDMB-CHMICA
- AB-CHMINACA
- JWH-018
- AMB-CHMINACA
This compound’s unique structure and potent agonist activity at cannabinoid receptors make it a valuable compound for research and forensic applications.
Properties
Molecular Formula |
C22H31N3O3 |
---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
methyl (2S)-2-[[1-(cyclohexylmethyl)pyrrolo[2,3-b]pyridine-3-carbonyl]amino]-3,3-dimethylbutanoate |
InChI |
InChI=1S/C22H31N3O3/c1-22(2,3)18(21(27)28-4)24-20(26)17-14-25(13-15-9-6-5-7-10-15)19-16(17)11-8-12-23-19/h8,11-12,14-15,18H,5-7,9-10,13H2,1-4H3,(H,24,26)/t18-/m1/s1 |
InChI Key |
LPQOUUHLFALSOP-GOSISDBHSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)OC)NC(=O)C1=CN(C2=C1C=CC=N2)CC3CCCCC3 |
Canonical SMILES |
CC(C)(C)C(C(=O)OC)NC(=O)C1=CN(C2=C1C=CC=N2)CC3CCCCC3 |
Origin of Product |
United States |
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